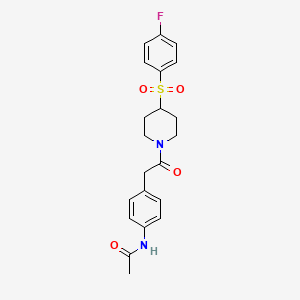
N-(4-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H23FN2O4S and its molecular weight is 418.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been studied and found to have antimicrobial activity and anti-inflammatory properties .
Mode of Action
Similar compounds have been shown to inhibit key functional proteins in bacterial cell division and demonstrate COX-1 and COX-2 inhibition .
Biochemical Pathways
Similar compounds have been shown to affect the bacterial cell division process and the cyclooxygenase pathway .
Result of Action
Similar compounds have been shown to have antimicrobial activity and anti-inflammatory properties .
生物活性
N-(4-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula C29H31FN2O5S and is characterized by the presence of a piperidine ring, a sulfonyl group, and an acetamide moiety. Its structure allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications.
1. Antibacterial Activity
Research indicates that compounds with similar structural features exhibit notable antibacterial properties. For instance, studies have demonstrated that derivatives containing piperidine and sulfonamide groups show moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . In particular, the synthesized derivatives were evaluated for their ability to inhibit bacterial growth, with some compounds achieving IC50 values as low as 2.14 µM against urease, indicating potent enzyme inhibition .
2. Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Specifically, it has shown strong inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission . The inhibition of AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Table 1: Summary of Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | 0.63 |
| Other derivatives | Urease | 2.14 |
3. Anticancer Potential
The sulfonamide moiety in the compound is linked to anticancer activity. Studies have suggested that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation . The binding affinity of these compounds to bovine serum albumin (BSA) further supports their potential as drug candidates by enhancing bioavailability.
Case Studies
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of synthesized piperidine derivatives, researchers found that certain compounds displayed significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperidine ring could enhance antibacterial potency .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar piperidine-based compounds demonstrated that they could effectively reduce oxidative stress markers in neuronal cell lines, suggesting a protective role against neurodegeneration .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Binding: The compound's structure allows it to effectively bind to enzymes such as AChE and urease, inhibiting their activity.
- Cellular Uptake: The presence of the piperidine ring facilitates cellular uptake, enhancing its bioavailability and efficacy.
- Apoptosis Induction: Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.
特性
IUPAC Name |
N-[4-[2-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4S/c1-15(25)23-18-6-2-16(3-7-18)14-21(26)24-12-10-20(11-13-24)29(27,28)19-8-4-17(22)5-9-19/h2-9,20H,10-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZDIVKDUBDZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














